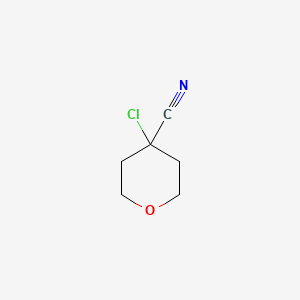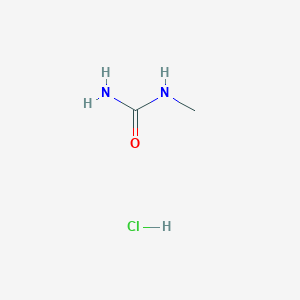
1-Methylurea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylurea hydrochloride is a chemical compound with the molecular formula CH₆ClN₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
准备方法
1-Methylurea hydrochloride can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of methylamine to potassium isocyanate in water, without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production. Industrial production methods often involve similar nucleophilic addition reactions, ensuring high yields and purity of the final product.
化学反应分析
1-Methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学研究应用
1-Methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 1-Methylurea hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in nucleophilic addition reactions. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
相似化合物的比较
1-Methylurea hydrochloride can be compared with other similar compounds, such as:
属性
分子式 |
C2H7ClN2O |
|---|---|
分子量 |
110.54 g/mol |
IUPAC 名称 |
methylurea;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI 键 |
LHHACTKLABTCQF-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


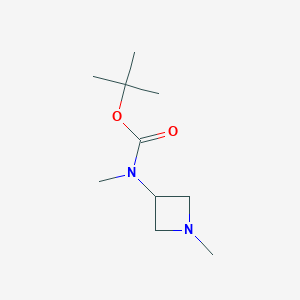

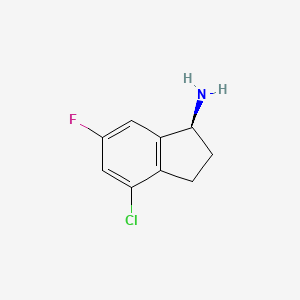
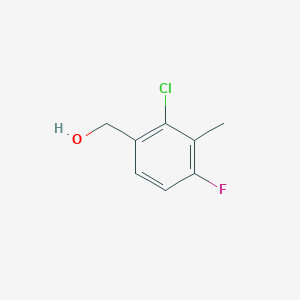

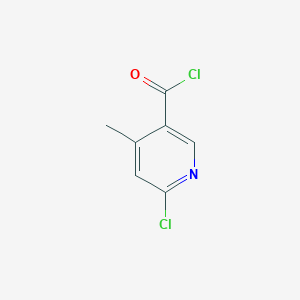
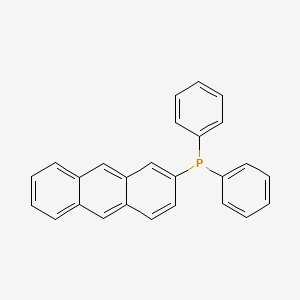
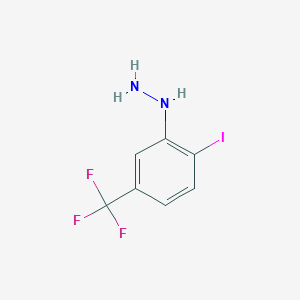
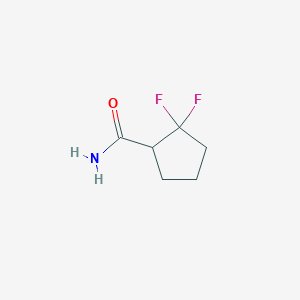
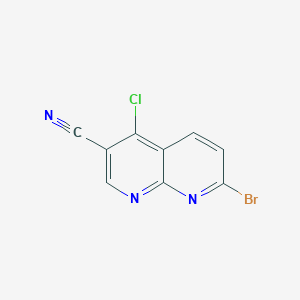
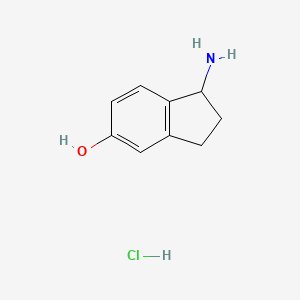
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
